molecular formula C21H17NO2 B13744459 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone CAS No. 4198-96-3

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone

Cat. No.: B13744459
CAS No.: 4198-96-3
M. Wt: 315.4 g/mol
InChI Key: OHRCBJAJVJDGHX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone is an organic compound with the molecular formula C21H17NO2 It is known for its unique structure, which includes a methoxyphenyl group, an imino group, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone typically involves the reaction of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

4198-96-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-1,2-diphenylethanone

InChI

InChI=1S/C21H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

OHRCBJAJVJDGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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